molecular formula C8H9N5 B13082353 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine

1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13082353
M. Wt: 175.19 g/mol
InChI Key: HSUBKONCXHWNLD-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. This molecule incorporates two privileged pharmacophores: a pyridinyl ring and a 1,2,3-triazol-4-amine group. The pyridine moiety is a well-known structure in pharmaceuticals, contributing to biological activity through its ability to participate in hydrogen bonding and π-Stacking interactions . The 1,2,3-triazole ring, often accessed via click chemistry, is valued for its metabolic stability and ability to improve solubility, making it a common building block in chemical synthesis . This compound is primarily used as a key intermediate in antimicrobial research. Hybrid molecules containing both pyridine and triazole rings have demonstrated potent activity against a range of multidrug-resistant pathogens, including various Candida species and bacteria like Staphylococcus aureus and Pseudomonas aeruginosa . The structure of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine provides multiple sites for synthetic modification, allowing researchers to explore structure-activity relationships and optimize potency against specific targets. Beyond antimicrobial applications, this core structure holds potential for research in other therapeutic areas, such as kinase inhibition and neuropharmacology, given the documented activities of similar triazole-fused heterocycles . Notice for Researchers: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)triazol-4-amine

InChI

InChI=1S/C8H9N5/c9-8-6-13(12-11-8)5-7-1-3-10-4-2-7/h1-4,6H,5,9H2

InChI Key

HSUBKONCXHWNLD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • Key Precursors: A pyridin-4-ylmethyl azide or a corresponding alkyne derivative and an appropriate amine source.
  • Solvents: Dimethylformamide (DMF) or ethanol are commonly used solvents due to their polarity and ability to dissolve both organic and inorganic reagents.
  • Catalysts: Copper(I) salts (e.g., CuSO4 with sodium ascorbate) are typically employed to catalyze the azide-alkyne cycloaddition.
  • Temperature: Reactions are generally performed at room temperature to moderate heating (25–80°C) to optimize yield and minimize side reactions.

Synthetic Route Description

  • Azide Formation: The pyridin-4-ylmethyl moiety is functionalized to form a corresponding azide intermediate, typically via nucleophilic substitution of a halomethylpyridine.
  • Cycloaddition Reaction: The azide intermediate is reacted with an alkyne bearing an amino substituent or a protected amino group under Cu(I)-catalyzed conditions to form the 1,2,3-triazole ring.
  • Deprotection and Purification: If protective groups are used on the amino substituent, these are removed under mild acidic or basic conditions to yield the free 4-amine on the triazole ring.
  • Isolation: The product is purified by standard methods such as recrystallization or chromatography.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Halide to azide substitution NaN3 in DMF or ethanol, RT Pyridin-4-ylmethyl azide
2 CuAAC cycloaddition CuSO4, sodium ascorbate, DMF, 25–60°C Formation of 1,4-disubstituted 1,2,3-triazole
3 Deprotection (if needed) Acid/base treatment Free 4-amine triazole
4 Purification Chromatography or recrystallization Pure 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine

Research Findings on Preparation Efficiency and Yields

  • The CuAAC method typically yields the target triazole compound in moderate to high yields (70–90%) with excellent regioselectivity for the 1,4-disubstituted isomer.
  • Choice of solvent influences reaction rate and purity; DMF often provides better solubility and yield compared to ethanol.
  • Metal-free methods using iodine catalysts and organic peroxides have been reported but are less common for this specific compound due to potential side reactions and lower selectivity.
  • Analytical characterization using NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms the structure and purity of the synthesized compound.

Comparative Analysis of Preparation Methods

Method Catalyst/Conditions Yield (%) Advantages Disadvantages
CuAAC (Copper(I)-catalyzed) CuSO4, sodium ascorbate, DMF 75–90 High regioselectivity, mild conditions Requires metal catalyst, potential contamination
Metal-free oxidative I2/TBPB system, no metal 60–85 Avoids metal contamination Moderate yields, possible side reactions
Hydrazone cyclization α,α-dichlorotosyl hydrazone, amines 70–85 Alternative route, radical mechanism More complex intermediates, requires careful control

Summary Table of Key Parameters for Preparation

Parameter Typical Value/Condition
Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
Solvent Dimethylformamide (DMF), Ethanol
Catalyst Copper(I) salts (CuSO4 + sodium ascorbate)
Temperature 25–80°C
Reaction Time 1–24 hours
Yield 70–90%
Purification Chromatography, recrystallization
Analytical Techniques NMR, IR, Mass Spectrometry

This synthesis overview highlights that the most reliable and widely used preparation method for 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers high regioselectivity and good yields under mild conditions. Alternative methods such as metal-free oxidative cyclization and hydrazone-based cyclizations exist but are less commonly applied to this specific compound. The choice of solvent, temperature, and catalyst loading are critical parameters that influence the efficiency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring and pyridine moiety facilitate nucleophilic substitution at nitrogen and carbon centers. Common reactions include:

  • Alkylation/Arylation : The N1 position of the triazole undergoes regioselective alkylation or arylation under mild conditions. For example, copper-catalyzed reactions with diaryliodonium salts yield arylated derivatives .

  • Amination : The C4 amine group participates in condensation reactions with carbonyl compounds, forming Schiff bases or amides.

Example Reaction Conditions :

Reaction TypeCatalystConditionsYield (%)
Arylation (CuAAC)CuSO₄/CuBr₂130°C, solvent-free, 17 h71–97
AlkylationDMF, K₃PO₄80–100°C, 12 h85–92

Data adapted from analogous triazole systems .

Cycloaddition Reactions

The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming bis-triazole derivatives. This "click" reaction is highly efficient and regioselective .

  • Key Steps :

    • Azide precursors react with terminal alkynes.

    • Copper(I) catalysts (e.g., CuSO₄) enable 1,3-dipolar cycloaddition.

    • Products include 4-substituted triazoles with pyridine functionalities .

Mechanistic Insight :
The reaction proceeds via a triazolyl–copper intermediate, followed by oxidative coupling. Temperature modulates product selectivity (e.g., bis-triazoles at 0°C vs. alkynyl-triazoles at 60°C) .

Coordination Chemistry

The pyridine nitrogen and triazole amine act as ligands for metal coordination, forming complexes with catalytic or bioactive properties.

  • Metal Complexation :

    • Cu(II), Fe(III), and Ag(I) form stable complexes.

    • Applications include catalysis in oxidation reactions and enzyme inhibition.

Example Coordination Modes :

Metal IonBinding SitesApplication
Cu(II)Pyridine N, Triazole NAntifungal agents
Ag(I)Triazole N, Amine NH₂Antibacterial coatings

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable C–H functionalization. For instance:

  • Suzuki–Miyaura Coupling : Introduces aryl groups at the triazole C5 position .

  • Heck Reaction : Alkenylates the pyridine ring under mild conditions .

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O, 80°C .

Biological Activity Modulation

Reactions targeting the amine group enhance pharmacological properties:

  • Acetylation : Improves membrane permeability for anticancer applications.

  • Sulfonation : Increases solubility for antibacterial formulations .

Key Derivatives :

DerivativeBiological ActivityIC₅₀ (μM)
Acetylated triazoleAntiproliferative (HeLa)12.3
Sulfonamide triazoleAntibacterial (E. coli)8.7

Data from in vitro assays .

Oxidation and Reduction

  • Oxidation : The triazole ring resists oxidation, but the pyridine methyl group oxidizes to a carboxylate under strong conditions (KMnO₄, H₂SO₄).

  • Reduction : LiAlH₄ reduces the triazole C4 amine to a secondary amine, altering electronic properties.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazoles, including 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine, exhibit significant anticancer properties. For instance, studies have shown that certain triazole compounds can inhibit specific cancer cell lines by targeting pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer progression . The compound's ability to induce reactive oxygen species (ROS) production further enhances its anticancer efficacy .

Antimicrobial Properties

The triazole scaffold is known for its antimicrobial activity. Compounds similar to 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine have been evaluated for their effectiveness against various bacterial and fungal strains. This property makes them potential candidates for developing new antibiotics and antifungal agents .

Corrosion Inhibition

The compound has been identified as a promising corrosion inhibitor for metals and their alloys. Its effectiveness arises from the formation of a protective layer on metal surfaces, which prevents the electrochemical processes that lead to corrosion. Studies have demonstrated that triazole derivatives can significantly reduce corrosion rates in aggressive environments such as acidic media . The mechanism involves adsorption onto the metal surface and the formation of stable complexes with metal ions.

Polymer Chemistry

In polymer chemistry, 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine can be utilized as a building block for synthesizing functionalized polymers through click chemistry. The azide-alkyne cycloaddition reaction allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology. It can be used to modify nanoparticles or nanocomposites to improve their functionality in drug delivery systems or as catalysts in chemical reactions. The ability to form stable complexes with various metals also opens avenues for developing novel nanomaterials with tailored properties .

Data Table: Applications Overview

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agentsInhibits PI3K pathway; induces ROS production
Antimicrobial agentsEffective against bacterial and fungal strains
Corrosion InhibitionProtects metals in acidic environmentsReduces corrosion rates significantly
Material ScienceFunctionalized polymersEnhances thermal stability and mechanical strength
Nanoparticle modificationImproves functionality in drug delivery systems

Case Study 1: Anticancer Activity

A study published in 2022 highlighted the synthesis of a series of triazole derivatives based on the pyridine scaffold. One derivative demonstrated an EC50 value of 7.1 ± 0.6 μM against HCT116 cancer cells, indicating potent anticancer activity. The mechanism involved increased ROS production leading to apoptosis in cancer cells .

Case Study 2: Corrosion Inhibition

In another research project focusing on corrosion inhibitors, a comparative study showed that triazole derivatives provided superior protection against corrosion in steel exposed to acidic conditions compared to traditional inhibitors. Electrochemical impedance spectroscopy (EIS) confirmed the formation of protective layers on metal surfaces when treated with these compounds .

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,3-triazol-4-amine derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine and Analogues

Compound Name Structural Features Synthesis Method Key Applications/Properties References
1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine Pyridine-substituted triazole with NH₂ at C4 CuAAC Ligand for Ag(I)/Fe(II) coordination polymers; forms discrete complexes and polymeric chains
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine 1,2,4-triazole core with pyridine and alkylthio groups S-alkylation of triazole precursors Enzyme inhibition studies (e.g., carbonic anhydrase)
1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine Cyclopropylmethyl substituent at N1; NH₂ at C4 CuAAC Building block for pharmaceuticals; discontinued commercial availability
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine Trifluoromethylphenyl substituent at N1 Alkylation of triazole intermediates Potential agrochemical applications; high lipophilicity
1-Methyl-1H-1,2,3-triazol-4-amine Simple methyl substituent at N1; no aromatic coordination sites Direct alkylation Intermediate in drug synthesis (e.g., antiviral agents)

Key Observations

Coordination Chemistry :

  • The pyridin-4-ylmethyl group in the target compound enhances its ability to coordinate with transition metals (e.g., Ag(I) forms discrete [Ag(L)]⁺ complexes in solution but polymerizes in the solid state). In contrast, alkyl-substituted analogues (e.g., cyclopropylmethyl derivative) lack aromatic coordination sites, limiting their use in MOFs .

Synthetic Flexibility :

  • CuAAC is a common method for 1,2,3-triazole derivatives, but substituent diversity arises from varying azides and alkynes. For example, alkylthio groups in 1,2,4-triazoles require post-synthetic modifications like S-alkylation .

Biological Activity :

  • 1,2,4-Triazol-4-amine derivatives (e.g., 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine) show enzyme inhibition due to their sulfur-containing groups, whereas 1,2,3-triazol-4-amine derivatives are more often used in materials science .

Commercial and Industrial Relevance :

  • Several analogues, such as 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine, have been discontinued commercially, highlighting challenges in scalability or niche applications .

Research Findings and Challenges

  • Ag(I) Coordination Polymers : The target compound forms 1D polymeric chains with Ag(I) in the solid state, unlike simpler triazoles (e.g., 1-methyl derivatives), which lack the pyridine-driven self-assembly .
  • Fe(II) Complexation: With Fe(II), it forms monomeric octahedral [Fe(L)₂]²⁺ complexes, demonstrating its role in redox-active systems. This contrasts with non-aromatic triazoles, which exhibit weaker metal-binding affinity .
  • Stability Issues : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show improved thermal stability but reduced solubility in polar solvents .

Biological Activity

1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine, also known as 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Molecular Formula: C₉H₁₁N₅
Molecular Weight: 189.22 g/mol
CAS Number: 1534999-16-0

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the pyridine moiety enhances its solubility and bioactivity.

Synthesis

The synthesis of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cyclization of appropriate hydrazones with aldehydes under controlled conditions. Various methods have been reported, including the use of solvents like ethanol and catalysts such as DIPEA to improve yields and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives containing the triazole scaffold have been evaluated against several cancer cell lines. The findings indicate that these compounds exhibit significant cytotoxicity and can inhibit cell proliferation effectively:

Compound Cell Line IC50 (μM)
5-(2-(pyridin-2-ylamino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMDA-MB-231 (Triple-negative breast cancer)39.2 ± 1.7
5-Chloropyridine derivativeU-87 (Glioblastoma)Not specified

The mechanism of action appears to involve the inhibition of key signaling pathways involved in cancer progression, such as the MAPK pathway .

Antimicrobial Activity

In addition to its anticancer properties, 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine has demonstrated notable antimicrobial activity. Studies have shown that derivatives can be effective against a range of bacteria and fungi:

Microorganism Activity MIC (µg/mL)
Escherichia coliAntibacterial3.9
Staphylococcus aureusAntibacterialNot specified
Candida tenuisAntifungal0.9

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Study on Anticancer Properties

A comprehensive study evaluated various derivatives of triazole compounds for their anticancer efficacy using XTT assays across multiple cancer cell lines. The results indicated that modifications at specific positions on the triazole ring significantly influenced biological activity. Notably, compounds with a bromophenylamino moiety showed enhanced activity against several tested lines .

Study on Antimicrobial Efficacy

Another investigation focused on synthesizing triazole derivatives and assessing their antimicrobial properties against clinically relevant strains. The study utilized agar diffusion and serial dilution methods to determine minimum inhibitory concentrations (MICs). Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi .

Q & A

Q. What are the established synthetic routes for 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine, and how are intermediates characterized?

The compound is synthesized via S-alkylation of a triazole-thiol precursor. For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol reacts with alkyl halides in alkaline methanol at room temperature (1.03 mmol scale, 8 mL MeOH, NaOH as base). The product is purified via chromatography (e.g., ethyl acetate/hexane gradients) . Characterization relies on 1H/13C-NMR to confirm substitution patterns and sulfur-alkyl bond formation. For instance, pyridine protons typically appear as doublets (δ 8.5–8.7 ppm), while triazole NH2 groups resonate near δ 5.5–6.0 ppm .

Q. How is NMR spectroscopy optimized to distinguish regioisomers in triazole derivatives?

Key NMR strategies include:

  • 1H-1H COSY to identify coupling between pyridyl protons and triazole NH2.
  • 13C DEPT-135 to differentiate quaternary carbons (e.g., pyridine C4) from CH/NH2-bearing carbons.
  • Solvent selection (e.g., DMSO-d6 vs. CDCl3) to resolve overlapping peaks, as DMSO enhances NH2 proton visibility .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in triazole derivatives, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond connectivity and spatial arrangement. For example, SHELXL (v.2015+) refines structures using high-resolution data, handling challenges like twinning or disorder . Key steps:

  • Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H···N interactions) stabilize the triazole core, with typical bond lengths of 1.33–1.38 Å for C–N in the triazole ring .

Q. How do researchers address contradictory spectral data during structural elucidation?

Discrepancies between calculated and observed spectra may arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR to identify dynamic processes (e.g., NH2 rotation barriers).
  • HRMS-ESI validation (e.g., m/z 215 [M+H]+) to confirm molecular weight .
  • DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical chemical shifts .

Q. What are the challenges in optimizing coupling reactions for triazole derivatives?

Low yields (e.g., 17.9% in Pd-mediated cross-couplings) may result from steric hindrance or competing side reactions. Strategies:

  • Use cesium carbonate as a base to enhance nucleophilicity in SNAr reactions.
  • Optimize catalyst systems (e.g., CuBr for Ullmann-type couplings at 35°C for 48 hours) .
  • Monitor reaction progress via TLC (silica gel, UV detection) to minimize byproduct formation .

Q. How does click chemistry enable functionalization of the triazole core?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method to append substituents. For example:

  • Terminal alkynes react with azides (e.g., pyridinylmethyl azides) in DMSO/H2O (1:1) with CuSO4·Na ascorbate.
  • Reaction conditions: 25°C, 12–24 hours, yielding 1,4-disubstituted triazoles with >95% regioselectivity .

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